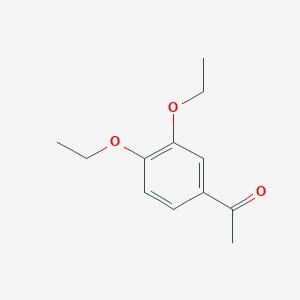

1-(3,4-Diethoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"1-(3,4-Diethoxyphenyl)ethanone" is a chemical compound with potential interest in the fields of organic chemistry and materials science. Its study encompasses the synthesis methods, molecular structure, chemical reactivity, and physical and chemical properties.

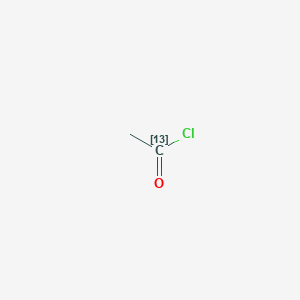

Synthesis Analysis

The synthesis of related ethanone compounds often involves reactions like Ullmann's reaction, which, although aimed at producing biphenyl derivatives, can lead to unexpected by-products such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone (Manzano, Baggio, & Cukiernik, 2015). This highlights the complexities and challenges in the synthesis of specific ethanone derivatives.

Molecular Structure Analysis

Structural analysis of similar compounds has revealed diverse crystallization patterns, such as orthorhombic and triclinic polymorphs, showcasing the compound's ability to adopt multiple solid-state forms. This polymorphism affects the compound's physical properties and can be influenced by factors like temperature (Suarez et al., 2017).

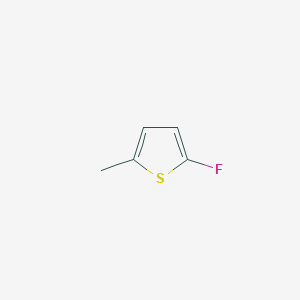

Chemical Reactions and Properties

Chemical reactions involving ethanone derivatives can lead to a wide range of products, depending on the reactants and conditions. For example, the condensation of 1-(2-hydroxy-4-methoxyphenyl)ethanone with various reagents under specific conditions can produce different heterocyclic compounds, demonstrating the chemical versatility of ethanone derivatives (Moskvina, Shilin, & Khilya, 2015).

Physical Properties Analysis

The physical properties, such as crystallization behavior and polymorphism, are crucial for understanding the material characteristics of ethanone derivatives. Studies have shown that these compounds can exhibit significant differences in their solid-state forms, affecting their melting points, solubility, and other physical properties (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties of ethanone derivatives are influenced by their molecular structure, particularly the functional groups attached to the ethanone moiety. These compounds often participate in reactions such as condensation, oxidation, and substitution, reflecting their reactivity and potential for further chemical modification (Moskvina, Shilin, & Khilya, 2015).

Aplicaciones Científicas De Investigación

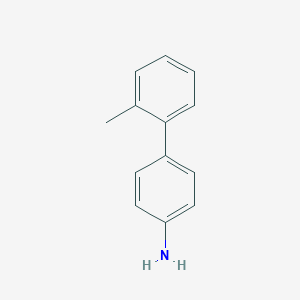

Chemical Synthesis and Material Science

1-(3,4-Diethoxyphenyl)ethanone serves as a crucial intermediate in the synthesis of complex molecules and materials. For instance, its derivatives have been explored for the cleavage of β-O-4 bonds in lignin models, highlighting its potential in lignin valorization and the development of sustainable materials (T. Yokoyama, 2015). This research indicates the versatility of 1-(3,4-Diethoxyphenyl)ethanone derivatives in promoting chemical transformations that could benefit the field of renewable resources.

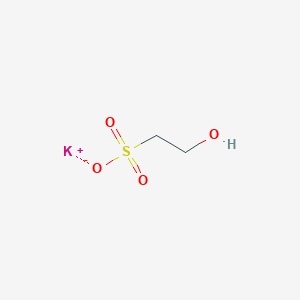

Advanced Oxidation Processes

1-(3,4-Diethoxyphenyl)ethanone derivatives have been implicated in studies related to environmental remediation, specifically in advanced oxidation processes (AOPs). These processes are essential for the degradation of persistent organic pollutants in water. The work by Mohammad Qutob et al., 2022 demonstrates the critical role of similar compounds in elucidating degradation pathways and assessing biotoxicity of by-products in AOPs, underscoring the environmental relevance of 1-(3,4-Diethoxyphenyl)ethanone and its analogs.

Pharmacological and Biological Applications

Although explicitly excluding direct applications in drug use and dosage, it's noteworthy that derivatives similar to 1-(3,4-Diethoxyphenyl)ethanone are frequently studied in pharmacological contexts for their potential therapeutic effects. For example, Preeti Yadav et al., 2014 discuss chromones and their derivatives as radical scavengers with significant anti-inflammatory and anticancer properties. These findings highlight the broad utility of 1-(3,4-Diethoxyphenyl)ethanone derivatives in drug discovery and development, even though the direct application to drug dosage and side effects is beyond the scope of this discussion.

Safety and Hazards

Propiedades

IUPAC Name |

1-(3,4-diethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUKZCPECCHTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351554 |

Source

|

| Record name | 1-(3,4-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Diethoxyphenyl)ethanone | |

CAS RN |

1137-71-9 |

Source

|

| Record name | 1-(3,4-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)

![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)